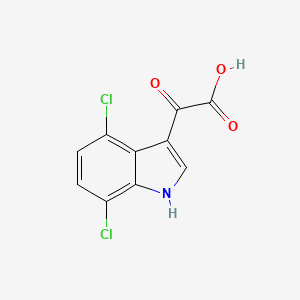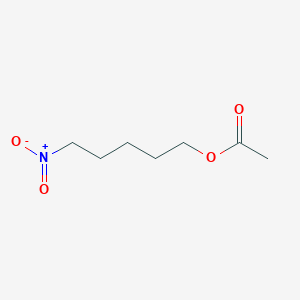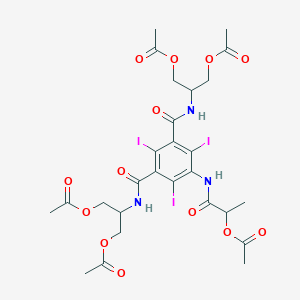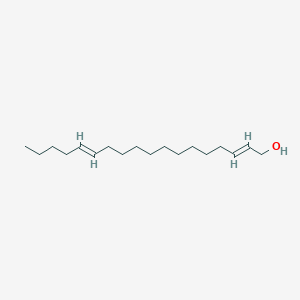
(+/-)-5,6-Epoxyeicosa-8Z,11Z,14Z-trienoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-5,6-Epoxyeicosa-8Z,11Z,14Z-trienoic acid methyl ester is a chemical compound that belongs to the class of epoxy fatty acid methyl esters It is derived from eicosatrienoic acid, a polyunsaturated fatty acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-5,6-Epoxyeicosa-8Z,11Z,14Z-trienoic acid methyl ester typically involves the epoxidation of eicosatrienoic acid followed by esterification. The epoxidation can be carried out using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction is typically performed in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would include the epoxidation of eicosatrienoic acid followed by purification and esterification steps. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-5,6-Epoxyeicosa-8Z,11Z,14Z-trienoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: Nucleophiles can attack the epoxide ring, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the compound.
Substituted Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(+/-)-5,6-Epoxyeicosa-8Z,11Z,14Z-trienoic acid methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cardiovascular and metabolic disorders.
Industry: Used in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (+/-)-5,6-Epoxyeicosa-8Z,11Z,14Z-trienoic acid methyl ester involves its interaction with specific molecular targets and pathways. The epoxide ring can react with nucleophilic sites in biological molecules, leading to the modulation of various biochemical pathways. This compound may exert its effects by inhibiting enzymes, modulating receptor activity, or altering cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl linoleate: Another fatty acid methyl ester with similar chemical properties.
Methyl oleate: A monounsaturated fatty acid methyl ester.
Methyl stearate: A saturated fatty acid methyl ester.
Uniqueness
(+/-)-5,6-Epoxyeicosa-8Z,11Z,14Z-trienoic acid methyl ester is unique due to its epoxide ring and polyunsaturated structure, which confer distinct chemical reactivity and biological activity compared to other fatty acid methyl esters. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Eigenschaften
Molekularformel |
C21H34O3 |
|---|---|
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
methyl 4-[3-[(2E,5E,8E)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanoate |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3/b8-7+,11-10+,14-13+ |
InChI-Schlüssel |
XGESKIWNDBIILZ-SPOHZTNBSA-N |
Isomerische SMILES |
CCCCC/C=C/C/C=C/C/C=C/CC1C(O1)CCCC(=O)OC |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B12286069.png)
![3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12286072.png)

![[1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid](/img/structure/B12286090.png)

![N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid](/img/structure/B12286094.png)

![Tert-butyl 5-hydroxy-5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12286103.png)
![Hydroxylamine,O-[(5-methyl-2-pyrazinyl)methyl]-](/img/structure/B12286105.png)


![Tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12286111.png)


